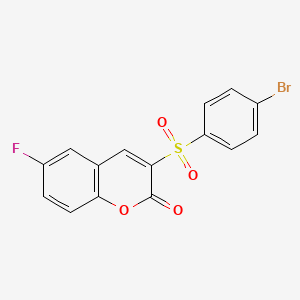

3-((4-bromophenyl)sulfonyl)-6-fluoro-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

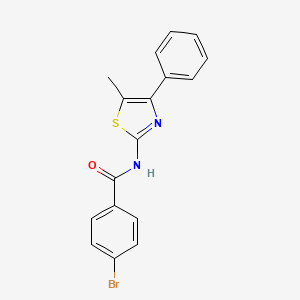

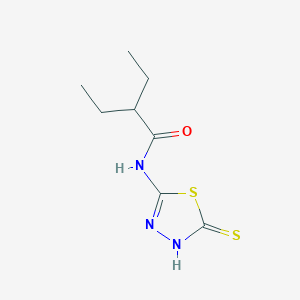

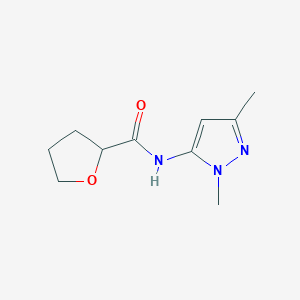

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a chromen-2-one group (a heterocyclic compound that forms the core of various natural compounds), a bromophenyl group (a phenyl ring with a bromine substitution), and a sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon group) .Applications De Recherche Scientifique

Antimicrobial Applications

Research on derivatives bearing a sulfonamide moiety, related to "3-((4-bromophenyl)sulfonyl)-6-fluoro-2H-chromen-2-one", has shown promising antimicrobial properties. A study by Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moieties intended as antimicrobial agents. These compounds, through various synthetic pathways, yielded derivatives that exhibited significant in vitro antibacterial and antifungal activities. This indicates the potential of sulfonamide-bearing chromene derivatives in developing new antimicrobial agents.

Advanced Oxidation Processes

The structural analogs of "this compound" have been studied for their degradability under advanced oxidation processes. Yang et al. (2014) investigated the degradation kinetics and pathways of 6:2 fluorotelomer sulfonate, a compound with a sulfonyl group, under various conditions. The study found that UV/H2O2 was the most effective approach, indicating the potential for environmental remediation of sulfonyl-containing compounds.

Synthetic Methodologies

Significant research has been conducted on the synthesis of chromene derivatives. For instance, Kumar et al. (2015) explored the base-mediated cyclocondensation of salicylaldehydes and 2-bromoallyl sulfones for synthesizing 3-sulfonylchromene derivatives. This method demonstrates the versatility of synthesizing chromene derivatives, which could be applied to the compound of interest for various scientific applications.

Material Science Applications

The incorporation of sulfonyl and chromene moieties into polymers has been explored for potential applications in material science. Kim et al. (2008) synthesized comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, showcasing their utility as proton exchange membranes. Such developments indicate the potential of "this compound" derivatives in creating advanced materials with specific functionalities.

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the synthesis of antagonists for angiotensin ii at1/at2 receptors . These receptors play a crucial role in regulating blood pressure and fluid balance.

Mode of Action

It’s known that benzenesulfonyl compounds often act as electrophiles in chemical reactions . They can form covalent bonds with nucleophilic sites on their target molecules, leading to changes in the target’s structure and function.

Biochemical Pathways

If the compound acts as an antagonist for angiotensin ii at1/at2 receptors, it could affect the renin-angiotensin system, which regulates blood pressure and fluid balance .

Result of Action

If the compound acts as an antagonist for angiotensin ii at1/at2 receptors, it could potentially lower blood pressure and alter fluid balance .

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfonyl-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNNHXUZNSFGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)

![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)